molecular formula C6H5N3O2 B095249 3-Pyridinecarbonitrile,  4-amino-1,2-dihydro-6-hydroxy-2-oxo- CAS No. 15828-10-1

3-Pyridinecarbonitrile, 4-amino-1,2-dihydro-6-hydroxy-2-oxo-

Cat. No.: B095249
CAS No.: 15828-10-1
M. Wt: 151.12 g/mol
InChI Key: KGGXWQZIRWGIOJ-UHFFFAOYSA-N
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Description

3-Pyridinecarbonitrile, 4-amino-1,2-dihydro-6-hydroxy-2-oxo- is a heterocyclic compound with a pyridine ring structure. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of multiple functional groups, including an amino group, a hydroxyl group, a keto group, and a nitrile group, makes it a versatile molecule for chemical modifications and reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinecarbonitrile, 4-amino-1,2-dihydro-6-hydroxy-2-oxo- can be achieved through various synthetic routes. One common method involves the condensation of 4-hydroxyquinolin-2(1H)-one with malononitrile and aldehydes under reflux conditions in ethanol. This one-pot reaction typically yields the desired product in good yields .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the compound can be achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-Pyridinecarbonitrile, 4-amino-1,2-dihydro-6-hydroxy-2-oxo- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

3-Pyridinecarbonitrile, 4-amino-1,2-dihydro-6-hydroxy-2-oxo- has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Medicine: It can be used in the design of new pharmaceuticals with improved efficacy and reduced side effects.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Pyridinecarbonitrile, 4-amino-1,2-dihydro-6-hydroxy-2-oxo- involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, depending on its chemical modifications. For example, it may inhibit certain kinases or proteases, leading to the modulation of cellular signaling pathways and biological processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-hydroxy-4-methyl-6-oxo-1H-pyridine-3-carbonitrile
  • 4-hydroxy-2-oxo-1H-pyridine-3-carbonitrile
  • 2-amino-4-hydroxy-6-oxo-1H-pyridine-3-carbonitrile

Uniqueness

3-Pyridinecarbonitrile, 4-amino-1,2-dihydro-6-hydroxy-2-oxo- is unique due to the presence of both amino and hydroxyl groups on the pyridine ring, which allows for diverse chemical modifications and reactions. This versatility makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

4-amino-2-hydroxy-6-oxo-1H-pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O2/c7-2-3-4(8)1-5(10)9-6(3)11/h1H,(H4,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGGXWQZIRWGIOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(NC1=O)O)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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